N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include acylating agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiadiazoles: These compounds, like 5-(4-chlorophenyl)-1,3,4-thiadiazole, also exhibit diverse biological activities.
Uniqueness
N-(4-chlorophenyl)-3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H22ClN3O3S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-10-ethyl-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-4-25-20(29)24-17-14-6-5-7-15(27-3)18(14)28-21(25,2)16(17)19(26)23-13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,26)(H,24,29) |
InChI Key |
USGSRDHVSHUHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)NC2C(C1(OC3=C2C=CC=C3OC)C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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